1-tert-Butyl 6-methyl 4-bromoindoline-1,6-dicarboxylate
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Overview
Description
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom and a tert-butyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by bromination and esterification reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carboxylic acid: Another indole derivative with similar biological activities.
1H-indole-2-carboxylic acid: Known for its use in organic synthesis and medicinal chemistry.
1H-indole-5-carboxylic acid: Exhibits various pharmacological properties.
Uniqueness
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester is unique due to the presence of the bromine atom and tert-butyl group, which can enhance its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C15H18BrNO4 |
---|---|
Molecular Weight |
356.21 g/mol |
IUPAC Name |
1-O-tert-butyl 6-O-methyl 4-bromo-2,3-dihydroindole-1,6-dicarboxylate |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-6-5-10-11(16)7-9(8-12(10)17)13(18)20-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
COEPPAJJKPZRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2Br)C(=O)OC |
Origin of Product |
United States |
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